molecular formula C16H16BrClN2O4S B3452581 N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide

N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B3452581
M. Wt: 447.7 g/mol
InChI Key: FGTWPSHTHPUDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide is a synthetic organic compound It is characterized by the presence of bromine, chlorine, methoxy, and methylsulfonyl groups attached to an anilinoacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Nitration and Reduction: Starting with 3-bromophenylamine, nitration followed by reduction can introduce the amino group.

    Acylation: The amino group can be acylated with 2-chloro-4-methoxybenzoic acid to form the intermediate.

    Sulfonylation: The intermediate can then be sulfonylated using methylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The methoxy and methylsulfonyl groups can be oxidized or reduced under specific conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups, while hydrolysis would produce carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromophenyl)-2-(3-chloro-4-methoxyanilino)acetamide: Lacks the methylsulfonyl group.

    N-(3-bromophenyl)-2-(3-chloro-4-methylsulfonylanilino)acetamide: Lacks the methoxy group.

    N-(3-chlorophenyl)-2-(3-bromo-4-methoxy-N-methylsulfonylanilino)acetamide: Bromine and chlorine positions are swapped.

Uniqueness

N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide is unique due to the specific combination of functional groups, which can influence its reactivity, solubility, and potential applications. The presence of both electron-withdrawing and electron-donating groups can lead to interesting chemical behavior and biological activity.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O4S/c1-24-15-7-6-13(9-14(15)18)20(25(2,22)23)10-16(21)19-12-5-3-4-11(17)8-12/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTWPSHTHPUDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.